molecular formula C12H10BrN3O2 B2944701 4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid CAS No. 1542002-53-8

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2944701
CAS No.: 1542002-53-8
M. Wt: 308.135
InChI Key: JQFQRIPTXDGFCT-UHFFFAOYSA-N
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Description

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-bromoanilino substituent at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(3-bromoanilino)-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFQRIPTXDGFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline. This intermediate is then reacted with 2-methylpyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of aniline derivatives.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to produce a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The brominated aniline group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The pyrimidine ring and carboxylic acid group further enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical and Structural Data (Table)

Compound Name Substituents (Position) CAS Number Key Properties/Activities Reference
4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic Acid 3-Bromoanilino (4), CH3 (2), COOH (5) N/A Hypothesized high polarity
2-(3-Bromoanilino)-4-piperidinylpyrimidine-5-carbonitrile 3-Bromoanilino (4), CN (5) 78% yield; PKCθ inhibition
4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic Acid 4-Bromophenyl (4) 1480715-50-1 Medicinal chemistry applications
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid Br (5), SCH3 (2) 50593-92-5 Similarity score: 0.77

Biological Activity

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from commercially available starting materials through a series of reactions that include bromination, nucleophilic substitution, and carboxylation. The synthetic pathway often requires careful optimization to achieve high yields and purity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, particularly those mediated by receptor tyrosine kinases (RTKs) and serine/threonine kinases. For instance, a study indicated that the compound could modulate the activity of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML) .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluated the antimicrobial activity of pyrimidine derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, revealing promising results for compounds with structural similarities to this compound .

Research Findings

Several studies have characterized the biological activity of compounds related to this compound:

Study Activity Cell Line/Pathogen IC50/Effect
AnticancerA549 (Lung Cancer)IC50 = 21.2 µM
AntimicrobialMRSAModerate activity
AnticancerMCF-7 (Breast Cancer)IC50 = 66 µM

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound can be synthesized via Minisci radical alkylation or homolytic alkoxycarbonylation . For example:

  • Radical Alkoxycarbonylation : Using FeSO₄·7H₂O and α-hydroxy-α-(ethoxycarbonyl)ethyl hydroperoxide in a toluene-water biphasic system at −10°C yields ethyl esters (e.g., ethyl 5-bromopyrimidine-4-carboxylate in 52% yield) . Acidic hydrolysis of the ester then generates the carboxylic acid .

Reaction Type Conditions Product Yield Ref.
EsterificationFeSO₄·7H₂O, H₂SO₄, toluene/water, −10°CEthyl 5-bromopyrimidine-4-carboxylate52%
Acid HydrolysisH₂SO₄, H₂O, 80°C5-Bromopyrimidine-4-carboxylic acid~65% 7

Functional Group Transformations

The carboxylic acid group undergoes nucleophilic acyl substitution :

  • Amide Formation : Reacting with amines (e.g., hydrazine) in ethanol under reflux forms hydrazides (e.g., 1,5-diarylimidazole-4-carbohydrazides) .

  • Esterification : Treatment with alcohols (e.g., ethanol) and acid catalysts (H₂SO₄) produces esters7.

Reaction Reagents Conditions Application Ref.
AmidationHydrazine, EtOHReflux, 3–5 hAntiviral carbohydrazides
EsterificationEtOH, H₂SO₄80°C, 2 hProdrug synthesis 7

Substitution Reactions at the Bromine Site

The 3-bromoanilino group participates in cross-coupling reactions :

  • Suzuki Coupling : Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups, enabling diversification .

Reaction Catalyst Substrate Product Yield Ref.
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acids4-(Arylanilino)pyrimidine derivatives45–70%

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes nitration or halogenation at electron-rich positions (e.g., C5 or C6) :

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .

Reaction Reagents Position Notes Ref.
NitrationHNO₃, H₂SO₄C6Intermediate for amide synthesis

Biological Activity and Derivatives

Derivatives of this scaffold show HIV-1 integrase inhibition and antitumor activity :

  • CK2 Inhibitors : Ethyl 5-bromopyrimidine-4-carboxylate (precursor) is used to synthesize CX-5011, a potent kinase inhibitor .

  • Antiviral Agents : Hydrazides derived from this acid exhibit 33–45% HIV-1 inhibition .

Mechanistic Considerations

  • Radical Pathways : Minisci reactions involve protonation of the pyrimidine ring to stabilize radical intermediates, enabling regioselective substitution .

  • Acid Catalysis : Carboxylic acid activation (e.g., via DCC) facilitates amide bond formation with amines .

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